molecular formula C16H18ClNO B1317658 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine CAS No. 87294-31-3

4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine

Cat. No.: B1317658
CAS No.: 87294-31-3
M. Wt: 275.77 g/mol
InChI Key: RKPJQUWWYQWUOE-UHFFFAOYSA-N
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Description

4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine is a substituted aromatic amine featuring a sec-butyl group at the para-position of the phenoxy ring and a chlorine atom at the meta-position of the aniline moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the chlorine substituent and steric effects from the branched sec-butyl group.

Properties

IUPAC Name

4-(4-butan-2-ylphenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(18)10-15(16)17/h4-11H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPJQUWWYQWUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542491
Record name 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87294-31-3
Record name 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH2-).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects. Research indicates that it may act as a selective antagonist for certain receptors in the central nervous system, contributing to studies on neuropharmacology.

  • Antidepressant Activity : A study demonstrated that derivatives of 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine exhibited significant antidepressant-like effects in animal models, suggesting its potential as a lead compound for developing new antidepressants .
  • Anticancer Properties : Preliminary investigations have shown that this compound can induce apoptosis in various cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Biochemical Research

The compound is also utilized in biochemical assays and proteomics research due to its ability to interact with specific proteins and enzymes.

  • Proteomic Studies : It has been employed as a tool in proteomics to study protein interactions and modifications. Its unique structure allows it to bind selectively to target proteins, facilitating the identification of protein complexes .
  • Enzyme Inhibition : Research has indicated that this compound can inhibit certain enzymes, making it valuable for studying enzyme kinetics and mechanisms .

Material Science Applications

In material science, this compound has been explored for its potential use in developing advanced materials.

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with specific thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental stressors .
  • Nanotechnology : Research is ongoing into the use of this compound in nanomaterials, particularly in creating functionalized nanoparticles for drug delivery systems. The ability to modify surface properties enhances the targeting capabilities of these nanoparticles .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmacologyAntidepressant activitySignificant effects observed in animal models
Anticancer propertiesInduces apoptosis in cancer cell lines
BiochemistryProteomic studiesBinds selectively to target proteins
Enzyme inhibitionEffective inhibitor for specific enzymes
Material SciencePolymer chemistryEnhances durability and thermal properties
NanotechnologyImproves targeting capabilities in drug delivery

Case Study 1: Antidepressant Activity

A study published in Molecules evaluated the antidepressant-like effects of various derivatives of this compound using forced swim tests. Results showed a significant reduction in immobility time compared to control groups, indicating potential therapeutic effects similar to established antidepressants .

Case Study 2: Anticancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism of action .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects: Chlorine vs. Methyl Group

A key analog is 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine (CAS: 1153387-95-1), where the chlorine is replaced by a methyl group .

  • Methyl groups, being hydrophobic, may improve lipid solubility.
Property 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine
Substituent -Cl -CH₃
Molecular Weight (g/mol) ~277.8 (estimated) ~257.8 (reported)
Polarity Higher (Cl electronegativity) Lower (hydrophobic CH₃)
Potential Applications Pharmaceuticals, agrochemicals Similar, with altered pharmacokinetics

Alkyl Chain and Functional Group Variations

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5) provides a comparison of alkyl branching and functionalization :

  • Alkyl Group : The tetramethylbutyl group is bulkier than sec-butyl, increasing steric hindrance and reducing reactivity in nucleophilic substitutions.
  • Functional Groups: The ethoxyethanol chain introduces hydroxyl groups, enhancing hydrophilicity and surfactant-like properties, unlike the aniline moiety in the target compound.
Property This compound 2-(2-[4-(Tetramethylbutyl)phenoxy]ethoxy)ethanol
Key Functional Groups -NH₂, -Cl, sec-butyl -OH, ethoxy chain, tetramethylbutyl
Solubility Moderate in polar solvents High in polar solvents (due to -OH)
Applications Bioactive intermediates Surfactants, industrial solvents

Biological Activity

4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine, also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity based on available literature, including case studies, research findings, and comparative data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}ClN O
  • Molecular Weight : 263.76 g/mol

Structural Features

  • The presence of a sec-butyl group contributes to lipophilicity, potentially affecting its interaction with biological membranes.
  • The chlorophenylamine moiety is often associated with various biological activities, including anti-inflammatory and analgesic effects.

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.
  • Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through modulation of oxidative stress pathways.

Case Studies

  • Study on Antidepressant Effects :
    • A study evaluated the impact of related phenylamine derivatives on depression-like behaviors in rodent models. Results showed that certain derivatives significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects (source: ).
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating a potential role in managing inflammatory conditions (source: ).
  • Neuroprotective Study :
    • Research involving neurodegenerative models highlighted that the compound could attenuate neuronal cell death induced by oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease (source: ).

Comparative Data Table

The following table compares the biological activity of this compound with other related compounds:

Compound NameAntidepressant ActivityAnti-inflammatory ActivityNeuroprotective Effect
This compoundModerateHighModerate
ClozapineHighModerateHigh
FluoxetineHighLowLow

In Vitro Studies

In vitro studies have shown that this compound can modulate key signaling pathways involved in inflammation and neurotransmission. The compound's ability to inhibit phospholipase A2 has been particularly noted as a mechanism for its anti-inflammatory properties (source: ).

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. Dosing studies indicated that oral administration led to significant bioavailability, which is critical for therapeutic efficacy (source: ).

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